Product packaging for Conocarpan(Cat. No.:CAS No. 56319-02-9)

Conocarpan

Cat. No.: B1250297
CAS No.: 56319-02-9
M. Wt: 266.3 g/mol
InChI Key: GXJSAHXNLJFDPO-CGBXWHSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conocarpan is a naturally occurring lignan compound isolated from plant species such as Piper abutiloides . This Research Use Only (RUO) product is intended solely for utilization in basic scientific research within controlled laboratory environments. It is not intended for diagnostic or therapeutic procedures, nor for human use. Research studies have identified this compound as a source for investigating antifungal activities, demonstrating potency against various fungal species including Candida glabrata and Cryptococcus neoformans . Furthermore, scientific evidence suggests that (+)-Conocarpan can activate TRPC6 channels, contributing to apoptotic cell death in certain cell lines, indicating its value as a tool for studying cell signaling and death pathways . Its role as a phytochemical also makes it relevant for research in plant defense mechanisms and natural product chemistry . Our this compound is supplied to a high standard of purity to ensure lot-to-lot reproducibility and reliability for your long-term research projects. This product is strictly labeled "For Research Use Only" and is not to be used as a component in finished diagnostic products or for any clinical purpose. By providing this compound, we aim to support advancements in pharmaceutical, biological, and chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O2 B1250297 Conocarpan CAS No. 56319-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSAHXNLJFDPO-CGBXWHSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451404
Record name 4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
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Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56319-02-9
Record name Conocarpan
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Record name 4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
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Record name 56319-02-9
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Natural Occurrence, Isolation, and Chromatographic Purification Methodologies

Botanical Sources and Biogeographical Distribution of Conocarpan-Producing Organisms

The primary source of this compound is the plant genus Conocarpus, belonging to the Combretaceae family. nih.govbcsrj.com Research has pinpointed a specific species within this genus as a known producer of the compound.

This compound has been identified as a constituent of Conocarpus erectus. indexcopernicus.comresearchgate.net This plant, commonly known as buttonwood or button mangrove, is an evergreen shrub or tree. indexcopernicus.comresearchgate.net It typically grows to a height of up to 40 feet and is characterized as a low-branching evergreen. indexcopernicus.comresearchgate.net

Conocarpus erectus is primarily found in tropical and subtropical regions. Its native range encompasses the coastlines of the Americas and West Africa. bcsrj.com Specifically, it grows along the shores of southern and central Florida, Bermuda, the West Indies, and continental tropical America from Mexico south to Brazil and Ecuador, including the Galapagos Islands. indexcopernicus.com It is also found along the coast of West Africa. bcsrj.com The species thrives in brackish water environments such as tidal lagoons and bays. nih.gov

Table 1: Botanical Source and Habitat of this compound

Parameter Description References
Producing Organism Conocarpus erectus L. indexcopernicus.comresearchgate.net
Common Names Buttonwood, Button Mangrove indexcopernicus.com
Family Combretaceae nih.govbcsrj.com
Plant Type Evergreen shrub or tree bcsrj.comresearchgate.net
Primary Habitat Coastal and shoreline regions, tidal lagoons, bays (brackish water) nih.gov

| Biogeographical Distribution | Tropical and subtropical coasts of the Americas and West Africa | bcsrj.com |

Current scientific literature primarily documents this compound's origin from the terrestrial plant Conocarpus erectus. While the initial investigation into the compound was reportedly prompted by the need to identify substances in timber that were resistant to attack by marine organisms, this does not indicate that marine organisms themselves produce this compound. rsc.org Extensive searches have not yielded evidence of this compound being isolated from marine organisms or microbes. uel.ac.uknih.gov

Extraction Techniques from Natural Matrices

The isolation of this compound, like other phytochemicals from Conocarpus erectus, involves an initial extraction step to separate the compounds from the plant matrix. This is typically achieved using solvent-based methods.

Solvent-based extraction is a common method for obtaining phytochemicals from various parts of Conocarpus erectus, including leaves, stems, fruits, and flowers. indexcopernicus.comresearchgate.net The choice of solvent is critical and influences the profile of the extracted compounds. Studies on Conocarpus species have utilized a range of solvents with varying polarities to isolate different classes of compounds.

Commonly employed methods include maceration, where the plant material is soaked in a solvent, and Soxhlet extraction, a continuous extraction process. uobaghdad.edu.iqnih.gov Methanol (B129727) is frequently used for the extraction of phenolic compounds from Conocarpus. nih.govuobaghdad.edu.iq Other solvents used in the phytochemical analysis of this genus include water, ethanol (B145695), acetone, ethyl acetate, and n-butanol. indexcopernicus.comuobaghdad.edu.iqnih.govmdpi.com The optimization of extraction involves considering parameters such as solvent concentration, temperature, and extraction time to maximize the yield of target compounds. nih.gov For instance, studies have explored ethanol concentrations from 50% to 100% at temperatures between 45°C and 65°C for periods of 1 to 3 hours to optimize the extraction of polyphenolic compounds. nih.govnih.gov

While specific protocols optimized for this compound are not detailed, the methods used for extracting lignans (B1203133) and other phenolic compounds from C. erectus are applicable. The defatted methanol extract of C. erectus fruits has been shown to contain a variety of compounds, including lignans like this compound. indexcopernicus.com

Table 2: Solvents Used for Phytochemical Extraction from Conocarpus Species

Solvent Plant Part(s) Extracted Compounds/Classes References
Methanol Leaves, Fruits Phenols, Flavonoids, Tannins, Lignans nih.govuobaghdad.edu.iq
Ethanol Leaves, Roots, Fruits Phenolic compounds, Flavonoids nih.govnih.gov
Ethyl Acetate Leaves, Stem, Flowers, Fruits Gallic acid, Catechin, Apigenin, Quercetin indexcopernicus.com
n-Butanol Leaves, Stem, Flowers, Fruits Flavonoids, Glycosides indexcopernicus.com
Water (Aqueous) Leaves Flavonoids, Phenols, Tannins, Glycosides, Saponins uobaghdad.edu.iq

Advanced extraction techniques offer advantages such as higher selectivity and the avoidance of toxic organic solvents. mdpi.com Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO₂), is a notable green technology used for extracting natural products. rjptonline.orgwikipedia.orgnih.gov This technique is effective for extracting lipophilic compounds and can be modified with co-solvents like ethanol to extract more polar substances. mdpi.comnih.gov Despite its potential applicability for the extraction of lignans, there is currently no specific information available in the scientific literature detailing the use of Supercritical Fluid Extraction for the isolation of this compound.

Chromatographic Strategies for Isolation and Purification of this compound

Following initial extraction, crude extracts from Conocarpus erectus contain a complex mixture of phytochemicals. Chromatographic techniques are essential for the separation and purification of individual compounds like this compound from this mixture. nih.gov

Column chromatography is a fundamental and widely used method for the purification of plant-derived compounds. nih.gov In the context of C. erectus, fractionation of extracts is often performed using silica (B1680970) gel glass column chromatography. indexcopernicus.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or solvent mixture).

For higher resolution and more precise separation, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov Specifically, Reversed-Phase HPLC (RP-HPLC) has been successfully used in the phytochemical analysis of C. erectus fruit extracts. indexcopernicus.com This method uses a nonpolar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity. The combination of RP-HPLC with detectors such as ultraviolet (UV) and electrospray ionization mass spectrometry (ESI-MS) allows for the identification and purification of specific molecules, and would be a suitable strategy for isolating this compound. indexcopernicus.com

Preparative Liquid Chromatography (HPLC, MPLC, Flash Chromatography)

Preparative liquid chromatography is a cornerstone technique for isolating pure compounds from complex mixtures, such as plant extracts. chromservis.eu It operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, with the goal of purification rather than just quantification. researchgate.net High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), and Flash Chromatography are common variations used for this purpose.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a high-resolution technique capable of yielding compounds with very high purity (often >95%). mdpi.com It utilizes high pressure to pump the mobile phase through a column packed with small-particle stationary phases, enabling superior separation of closely related compounds. plantaanalytica.com For the purification of a lignan (B3055560) like this compound from a pre-fractionated plant extract, reversed-phase HPLC is frequently employed. researchgate.net The selection of column size, particle size, and mobile phase composition is optimized to maximize resolution and throughput. mdpi.complantaanalytica.com

Medium-Pressure Liquid Chromatography (MPLC) : MPLC is an intermediate technique between low-pressure column chromatography and high-pressure HPLC. researchgate.net It offers a faster and more efficient means of purification than traditional column chromatography by using smaller particle size stationary phases and moderate pressure. researchgate.net MPLC is often used as a preliminary purification step to fractionate the crude extract, enriching the concentration of this compound before final polishing with preparative HPLC. This approach helps in processing larger sample quantities efficiently. researchgate.net

Flash Chromatography : This technique is a rapid form of preparative column chromatography that uses gas pressure to drive the mobile phase through the column more quickly. chromservis.eu It is typically used for the initial, coarse separation of compounds from a crude extract. Flash chromatography is valuable for quickly isolating a fraction containing this compound from the bulk of other constituents, which can then be subjected to higher-resolution methods like HPLC for final purification. chromservis.euplantaanalytica.com

Table 1: Comparison of Preparative Liquid Chromatography Techniques

Feature Flash Chromatography Medium-Pressure Liquid Chromatography (MPLC) Preparative High-Performance Liquid Chromatography (HPLC)
Primary Goal Rapid, coarse separation; initial cleanup Preparative separation of large samples; fractionation High-purity isolation; final polishing
Operating Pressure Low to Moderate (up to 20 bar) Moderate High (up to 120 bar or more)
Stationary Phase Particle Size Larger (>30 µm) Intermediate (15-40 µm) Small (<10 µm)
Resolution Lower Moderate Highest
Sample Throughput High High Lower
Typical Application Stage Initial purification of crude extract Intermediate purification/fractionation Final purification step

Counter-Current Chromatography and Other Advanced Separation Techniques

Counter-Current Chromatography (CCC) : CCC is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary support, thereby avoiding irreversible adsorption of the sample onto the column. wikipedia.orgglobalresearchonline.net The technique relies on partitioning the solute between two immiscible liquid phases (one stationary, one mobile) that are mixed and separated using centrifugal force. wikipedia.org This method is particularly well-suited for the separation of natural products. globalresearchonline.net For the isolation of this compound, a suitable two-phase solvent system would be selected to provide an optimal partition coefficient, allowing for its effective separation from other compounds in the plant extract. nih.gov High-speed counter-current chromatography (HSCCC) is a popular variant that offers high resolution and efficiency. globalresearchonline.net

Other Advanced Separation Techniques : Beyond mainstream chromatography, other methods can be employed for the complex task of natural product isolation.

Two-Dimensional Liquid Chromatography (2D-LC) : This powerful technique involves coupling two different chromatography columns or systems to enhance separation capacity. A fraction containing this compound from a first-dimension separation can be automatically transferred to a second, orthogonal separation system (e.g., using a different column chemistry) for further purification. nih.gov

Size Exclusion Chromatography (SEC) : This method separates molecules based on their size or molecular weight. While primarily used for large molecules like proteins, it can be applied to separate smaller molecules in certain contexts, particularly for removing high molecular weight impurities like tannins from the plant extract before further purification steps. nih.gov

Affinity Chromatography : This highly specific technique separates molecules based on a reversible interaction between the target compound and a specific ligand immobilized on a stationary phase. While less common for small molecules like lignans unless a specific binding partner is known, it offers the potential for very high selectivity. run.edu.ng

Purity Assessment and Quality Control of Isolated this compound

Determining the purity of an isolated compound is a crucial final step to ensure the quality and reliability of subsequent research. nih.gov There is no single method to directly quantify purity; instead, it is demonstrated by showing the absence of detectable impurities using a combination of sensitive analytical techniques. nih.gov

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of a purified compound. researchgate.net The isolated this compound is analyzed using a high-resolution analytical column, and its purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Using detectors like a Diode Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD) can provide comprehensive impurity profiles. wiley.com

Spectroscopic Methods :

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS), mass spectrometry can confirm the identity of the isolated this compound by its mass-to-charge ratio and can detect impurities that may co-elute with the main peak in HPLC, even at very low levels. jordilabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are powerful tools for both structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can also be used to determine the absolute purity of the compound against a certified internal standard. researchgate.net

Table 2: Methods for Purity Assessment of this compound

Method Principle Information Provided
Analytical HPLC Separation based on physicochemical interactions with stationary and mobile phases. Relative purity based on peak area percentage; detection of chromatographic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by detection based on mass-to-charge ratio. Confirms molecular weight of this compound; detects and identifies impurities, including isomers or co-eluting compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Confirms chemical structure; detects structural impurities not visible by other methods.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Can determine absolute purity for stable, crystalline compounds by analyzing the melting point depression caused by impurities.

Structural Elucidation and Spectroscopic Characterization of Conocarpan and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like conocarpan. hyphadiscovery.comchemrxiv.orgnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in assigning the chemical structure. cnjournals.comresearchgate.netresearchgate.net

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information about the number and types of carbon atoms present, such as methyl, methylene, methine, and quaternary carbons. semanticscholar.orgmdpi.com

The chemical shifts in the ¹H and ¹³C NMR spectra of this compound are influenced by the electronic environment of each nucleus. For instance, protons and carbons attached to or near electronegative atoms like oxygen will appear at a higher chemical shift (downfield). Aromatic and vinylic protons and carbons also have characteristic chemical shift ranges.

¹H and ¹³C NMR Data for this compound

Atom No.¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
289.25.56, d, 9.0
348.73.51, m
4127.96.84, d, 8.3
5130.67.22, dd, 8.3, 2.0
6109.46.88, d, 2.0
7124.5-
1'131.7-
2'128.47.30, d, 8.5
3'115.46.78, d, 8.5
4'155.0-
5'115.46.78, d, 8.5
6'128.47.30, d, 8.5
3-Me14.31.15, d, 6.9
Propenyl-1130.86.35, d, 15.8
Propenyl-2125.76.18, dq, 15.8, 6.5
Propenyl-318.41.86, dd, 6.5, 1.5

Note: Data is compiled from various sources and may show slight variations depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of complex molecules like this compound by revealing correlations between different nuclei. researchgate.netprinceton.educreative-biostructure.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. creative-biostructure.comresearchgate.net For this compound, COSY correlations would be observed between H-2 and H-3, and within the propenyl side chain between the vinylic protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. creative-biostructure.comresearchgate.net This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. hyphadiscovery.comprinceton.eduresearchgate.net HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For example, correlations from the methyl protons at C-3 to carbons C-2 and the aromatic ring would confirm their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry. princeton.educreative-biostructure.comresearchgate.net In this compound, a NOESY correlation between the proton at C-2 and the proton at C-3 would indicate their cis relationship in the dihydrobenzofuran ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through fragmentation analysis. researcher.lifemsu.edu

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.comwaters.comthieme-connect.com This high accuracy allows for the determination of the elemental composition and thus the molecular formula of this compound, which is C₁₈H₁₈O₂. researcher.life This is a critical step in the structural elucidation process, complementing the data obtained from NMR spectroscopy.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) and the analysis of the resulting fragment ions. chemguide.co.ukavantorsciences.comresearchgate.netnih.gov The fragmentation pattern provides valuable clues about the structure of the molecule. chemguide.co.ukyoutube.com For dihydrobenzofuran neolignans like this compound, characteristic fragmentation pathways have been studied. researchgate.netresearchgate.net The fragmentation of deprotonated this compound molecules in the negative ion mode can produce a series of diagnostic product ions, including radical anions, which help in identifying the core structure and the nature and position of substituents. researchgate.net For instance, the cleavage of the bonds in the dihydrofuran ring and the loss of the propenyl group are common fragmentation pathways observed in the MS/MS spectrum of this compound. nih.gov

Representative MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor m/zCollision EnergyTop 5 Fragment Peaks (m/z)
267.137945 HCD146.9766, 61.0109, 190.9664, 208.9771, 268.9788
267.137965 HCD146.9766, 61.0109, 148.9736, 68.9627, 107.0493

Data obtained from PubChem CID 10999992. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Different types of bonds vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.

In the IR spectrum of this compound, the presence of key functional groups can be confirmed:

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. rsc.orgspectroscopyonline.com

Absorption bands in the 3100-3000 cm⁻¹ range are due to C-H stretching vibrations of the aromatic and vinylic protons.

Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic methyl group.

The C=C stretching vibrations of the aromatic ring and the propenyl group typically appear in the 1650-1450 cm⁻¹ region.

A strong absorption band around 1250-1000 cm⁻¹ is indicative of the C-O stretching vibrations of the ether linkage in the dihydrobenzofuran ring and the phenolic hydroxyl group. spectroscopyonline.com

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3417O-H stretch (phenolic)
~3067C-H stretch (aromatic/vinylic)
~2927C-H stretch (aliphatic)
~1600-1500C=C stretch (aromatic)
~1200-1150C-O stretch (ether/phenol)

Note: Data is compiled from various sources and represents typical values. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying the chromophores within a molecule, which are the parts of the molecule that absorb light in the UV-visible region. azooptics.com In this compound, the key chromophores are the phenolic hydroxyl group and the dihydrobenzofuran ring system. ebi.ac.ukunideb.hu These structural features give rise to characteristic absorption bands in the UV-Vis spectrum.

The UV-Vis spectrum of a compound is a plot of its absorbance of light versus the wavelength. azooptics.com The wavelength at which maximum absorbance occurs is known as λmax. azooptics.com For simple carbonyl compounds like acetone, the n→π* transition results in a weak absorption band around 275 nm. masterorganicchemistry.com In more complex molecules like this compound, the interaction of different chromophores can lead to shifts in these absorption maxima. The analysis of these spectra, often in conjunction with data from other spectroscopic methods, aids in confirming the presence of these key functional groups. researchgate.net

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. These techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.inwikipedia.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for establishing the absolute configuration of chiral compounds. ull.es It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. ubc.ca The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute stereochemistry of a molecule. rsc.org

The ECD spectrum displays positive or negative peaks, known as Cotton effects, at specific wavelengths that correspond to the electronic transitions of the chromophores within the molecule. ull.es The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. For flexible molecules, the experimental ECD spectrum represents a weighted average of the spectra of all populated conformers. rsc.orgmdpi.com

In the case of this compound, the dihydrobenzofuran ring system is a key chromophore. unideb.hu The stereochemistry at the C2 and C3 positions of this ring significantly influences the ECD spectrum. By comparing the experimental ECD spectrum of a natural product with that of synthetic standards or with spectra predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned. mdpi.comresearchgate.net For instance, the absolute configuration of (+)-conocarpan was revised from the initially proposed 2R,3R to 2S,3S based on chiroptical studies of model 2,3-dihydrobenzofurans and total synthesis. researchgate.netrsc.org

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of a substance with the wavelength of polarized light. wikipedia.orgnumberanalytics.com An ORD curve is a plot of specific rotation against wavelength. mgcub.ac.in Similar to ECD, ORD is sensitive to the stereochemistry of a molecule and can be used to determine its absolute configuration. numberanalytics.com

The shape of the ORD curve, particularly the presence and sign of Cotton effects, provides valuable information about the stereochemistry. numberanalytics.com While ECD has become more widely used due to its higher resolution and easier interpretation, ORD remains a valuable complementary technique. ull.esubc.ca The combination of ORD and ECD data can provide a more complete picture of the chiroptical properties of a molecule and increase the confidence in the assignment of its absolute configuration.

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation (if applicable)

X-ray crystallography is considered the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn reveals the exact positions of all atoms in the molecule, as well as the bond lengths and angles.

Advanced Spectroscopic Techniques and Emerging Methodologies for this compound Analysis

The structural analysis of natural products like this compound is continually evolving with the development of new and improved analytical methods. mdpi.com These advanced techniques offer greater sensitivity, higher resolution, and more detailed structural information. numberanalytics.comresearchgate.net

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures containing this compound and its analogs. High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) allows for the separation of individual compounds from a mixture and the simultaneous acquisition of their UV-Vis spectra. diva-portal.org This is invaluable for identifying known compounds by comparing their retention times and UV spectra with those of authentic standards.

Mass spectrometry (MS) is another indispensable tool that provides information about the molecular weight and elemental composition of a compound. openaccessjournals.com When coupled with a separation technique like HPLC (LC-MS), it allows for the sensitive detection and identification of compounds in complex matrices. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Emerging methodologies in the field include the use of advanced NMR techniques for the complete assignment of all proton and carbon signals, even in complex molecules. Furthermore, computational methods are playing an increasingly important role in structure elucidation. mdpi.com Quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and ECD spectra, for different possible stereoisomers. researchgate.net By comparing the calculated data with the experimental data, the most likely structure and absolute configuration can be determined. The synthesis of natural products using novel catalysts, such as covalent organic frameworks (COFs), is also an emerging area of research. researchgate.net

Biosynthesis and Chemoenzymatic Synthesis of Conocarpan

Proposed Biosynthetic Pathways of Conocarpan in Natural Producers

This compound is found in various plant species, including those from the Piper genus, such as Piper regnellii researchgate.netbiointerfaceresearch.comresearchgate.net. The biosynthesis of neolignans is understood to originate from the shikimic acid pathway, which is the central route for the production of aromatic compounds in plants and microorganisms. This pathway provides the fundamental phenylpropanoid (C6-C3) units that serve as the building blocks for a vast array of secondary metabolites, including this compound hebmu.edu.cnnih.gov.

The biosynthesis of neolignans like this compound begins with the amino acid L-phenylalanine, a primary product of the shikimate pathway nih.govnih.gov. The initial steps involve the transformation of L-phenylalanine into various phenylpropanoid monomers.

Key Precursor Formation Steps:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point into the phenylpropanoid pathway nih.gov.

Hydroxylation and Methylation: Cinnamic acid undergoes a series of enzymatic hydroxylations and methylations to generate a variety of substituted cinnamic acids, such as p-coumaric acid and ferulic acid.

Activation and Reduction: These acids are typically activated as Coenzyme A (CoA) thioesters. Subsequent reduction of these activated intermediates by enzymes like cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) yields the corresponding phenylpropene monolignols, such as p-coumaryl alcohol and coniferyl alcohol. These monolignols are considered the primary precursors for the dimerization process that forms the neolignan scaffold.

The specific precursors for this compound are believed to be two such C6-C3 phenylpropanoid units, which undergo a specific coupling reaction to form the characteristic dihydrobenzofuran structure nih.gov.

The central transformation in neolignan biosynthesis is the oxidative coupling of two phenylpropanoid monomers hebmu.edu.cnmdpi.com. This process is enzymatically controlled to ensure the correct regiochemistry and stereochemistry of the final product.

The key enzymatic step is a one-electron oxidation of the phenolic precursors, catalyzed by oxidase enzymes such as laccases and peroxidases mdpi.com. This oxidation generates resonance-stabilized phenoxy radicals. The specific coupling of these radicals determines the final structure. For this compound, a 5-8' coupling occurs, which distinguishes it as a neolignan rather than a classical lignan (B3055560) (which involves an 8-8' bond) nih.govmdpi.com.

Following the initial intermolecular C-C bond formation, a key quinonemethide intermediate is proposed to be formed. This highly reactive intermediate then undergoes an intramolecular nucleophilic attack by the phenolic hydroxyl group, leading to the formation of the five-membered dihydrofuran ring characteristic of the this compound scaffold nih.govmdpi.com. Subsequent tautomerization re-establishes the aromaticity of the system to yield the stable final product. Studies on Piper regnellii have shown that this compound can be further metabolized by oxidation into other neolignans, highlighting its role as a key intermediate in the plant's secondary metabolism researchgate.net.

Step Transformation Key Enzyme Class Intermediate(s)
1Phenylpropanoid Monomer SynthesisPhenylalanine ammonia-lyase (PAL), Hydroxylases, ReductasesCinnamic Acid, p-Coumaryl alcohol, Coniferyl alcohol
2Oxidative Radical FormationLaccases, PeroxidasesPhenoxy Radicals
3Intermolecular C-C Coupling (5-8')Laccases/Peroxidases (potentially with Dirigent Proteins)Dimeric Radical Adduct
4Intramolecular Cyclization(Spontaneous or Enzyme-catalyzed)Quinonemethide
5Rearomatization(Spontaneous or Enzyme-catalyzed)This compound

This interactive table summarizes the proposed enzymatic steps in the biosynthesis of this compound.

The specific biosynthetic gene cluster (BGC) responsible for this compound production has not yet been identified. In plants, genes for specialized metabolic pathways are sometimes, but not always, physically clustered in the genome nih.govmdpi.com. The identification of such clusters is a complex task, often requiring a combination of genome sequencing, transcriptomic analysis, and functional gene characterization nih.gov.

A putative BGC for this compound would be expected to contain genes encoding the key enzymes of the pathway. This would include genes for the upstream phenylpropanoid pathway (e.g., PAL, C4H), tailoring enzymes that modify the core structure (e.g., hydroxylases, O-methyltransferases), and, crucially, the enzymes responsible for the oxidative coupling.

Furthermore, the cluster might contain genes for "dirigent proteins." These proteins, first discovered in lignan biosynthesis, lack catalytic activity themselves but guide the stereochemical outcome of the radical coupling reaction nih.gov. The presence of a dirigent protein would explain how the plant produces a specific stereoisomer of this compound from achiral precursors. Discovering and characterizing such a gene cluster would provide the complete genetic blueprint for this compound biosynthesis and open avenues for its heterologous production in microbial systems.

Chemoenzymatic and Biocatalytic Approaches Towards this compound Synthesis

Chemoenzymatic synthesis integrates the versatility of traditional chemical reactions with the unparalleled selectivity and efficiency of biological catalysts nih.govmdpi.com. This hybrid approach is particularly well-suited for the synthesis of structurally complex and stereochemically rich molecules like this compound, offering greener and more efficient alternatives to purely chemical routes nih.gov.

A cornerstone of developing a chemoenzymatic route to this compound is the discovery and characterization of suitable enzymes for the key reaction steps. Modern enzyme discovery relies heavily on genome mining of organisms known to produce similar compounds (such as plants from the Piper genus) and subsequent functional screening of candidate enzymes nih.gov.

For this compound, the most critical enzyme to discover would be a highly selective oxidase (laccase or peroxidase) capable of catalyzing the specific 5-8' oxidative coupling of phenylpropanoid precursors to form the dihydrobenzofuran scaffold. While chemical oxidants like silver(I) oxide (Ag₂O) are used in biomimetic syntheses to achieve this transformation, an enzymatic catalyst would offer superior control and milder reaction conditions hebmu.edu.cnmdpi.com. Other enzymes of interest include alcohol dehydrogenases, which could be used to set stereocenters, and various transferases for modifying the aromatic rings or side chains to produce novel this compound analogs.

Potential Enzyme Classes for this compound Chemoenzymatic Synthesis

Enzyme Class Potential Role in Synthesis
Laccase/Peroxidase Catalyzes the key stereoselective oxidative coupling of phenolic precursors.
Alcohol Dehydrogenase (ADH) Stereoselective reduction of a ketone precursor to establish a chiral alcohol center.
Lipase (B570770) Kinetic resolution of a racemic intermediate to isolate a single enantiomer.

This table outlines the potential applications of different enzyme classes in a chemoenzymatic route to this compound.

The synthesis of this compound presents a significant stereochemical challenge, as it contains two adjacent chiral centers at the C2 and C3 positions of the dihydrobenzofuran ring. Biocatalysis excels at addressing such challenges due to the inherent chirality of enzymes, which allows them to catalyze reactions with exceptional levels of enantio- and diastereoselectivity researchgate.netmdpi.com.

An effective biocatalytic strategy could involve the asymmetric synthesis of a key chiral intermediate. For example, a prochiral ketone could be reduced using a stereoselective alcohol dehydrogenase to generate a chiral alcohol with high enantiomeric excess, which then serves as a precursor for the this compound core nih.gov. Alternatively, a lipase could be employed in the kinetic resolution of a racemic mixture of a this compound intermediate, selectively acylating one enantiomer and allowing for the separation of the two mdpi.com.

The ideal biocatalytic approach would mimic nature's strategy, using an oxidative enzyme, possibly in conjunction with a dirigent protein or a chiral template, to directly control the stereochemistry of the oxidative coupling and cyclization steps. While chemical syntheses have reported diastereoselective methods using chiral auxiliaries, biocatalysis presents an opportunity to achieve this selectivity under more environmentally benign conditions, avoiding the need for protecting groups and harsh reagents nih.gov. The development of such a process would represent a significant advance in the sustainable synthesis of this compound and related neolignans.

Total Synthesis and Semisynthesis of Conocarpan and Its Derivatives

Retrosynthetic Analysis of Conocarpan

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials wikipedia.orgicj-e.org. The retrosynthesis of this compound primarily focuses on the strategic disconnection of its core 2,3-dihydrobenzofuran skeleton.

The key structural feature of this compound is the substituted dihydrobenzofuran ring, which presents the main synthetic challenge, particularly the control of stereochemistry at the C2 and C3 positions. A logical retrosynthetic approach involves transformations that simplify this core. The primary disconnections envisioned are:

C-O Bond Cleavage: Disconnecting the ether linkage of the dihydrofuran ring reveals a substituted phenol with a side chain. This simplifies the target to a precursor requiring an intramolecular cyclization.

C2-C3 Bond Cleavage: While less common, this disconnection could lead to two separate aromatic fragments, but re-forming this bond stereoselectively would be a significant challenge.

Intramolecular Cyclization Precursor: The most powerful approach involves envisioning the final ring-forming step. The dihydrofuran ring can be formed via an intramolecular cyclization. This leads the retrosynthesis back to an acyclic precursor, typically a substituted phenol bearing an appropriately functionalized allylic side chain. This strategy sets the stage for powerful cyclization reactions, such as radical cyclizations or transition-metal-catalyzed processes, to construct the core in a controlled manner.

This analysis points toward a synthetic strategy where the main challenge is the diastereoselective and enantioselective construction of the 2-aryl-3-methyl-2,3-dihydrobenzofuran system from an acyclic precursor.

Strategies for Total Synthesis of this compound

The total synthesis of this compound, particularly its optically active forms, has been a subject of significant research. The primary difficulties lie in constructing the dihydrobenzofuran core with the correct relative and absolute stereochemistry at the C2 and C3 positions, as the C2 stereocenter is part of a fragile benzylic ether linkage rsc.org.

Two principal strategies have emerged as effective for the total synthesis of this compound: radical cyclization and rhodium-catalyzed C-H insertion.

Radical Cyclization: A prominent approach for constructing the dihydrobenzofuran segment of this compound involves a radical cyclization reaction rsc.orgrsc.orgrsc.org. This method proceeds through a radical intermediate to form the five-membered ring wikipedia.org. Specifically, a 5-exo-trigonal cyclization of an aryl radical onto a suitably positioned double bond has been successfully employed.

Researchers have described two distinct routes utilizing this transformation for the synthesis of (−)-conocarpan rsc.orgrsc.org:

Route 1: This route is based on the 5-exo-trigonal closure of a radical onto a double bond that is part of a six-membered ring. This method demonstrated high stereoselectivity, achieving a 98% enantiomeric excess (ee) rsc.orgrsc.org.

Route 2: A shorter and more direct route involves the 5-exo-trigonal cyclization of an aryl radical onto a terminal double bond. While more efficient in terms of step count, this pathway showed lower stereoselectivity, resulting in an 88% ee rsc.orgrsc.org.

The successful application of these radical cyclization methods was instrumental in synthesizing (−)-conocarpan and ultimately led to the correction of the originally assigned absolute configuration of the natural (+)-conocarpan rsc.orgrsc.orgacs.org. Racemic this compound has also been synthesized via a manganese(III)-mediated radical cyclization rsc.orgresearchgate.net.

C-H Insertion: An alternative and elegant strategy involves an intramolecular C-H insertion reaction catalyzed by a rhodium(II) complex. This catalytic asymmetric synthesis was used to produce both (−)-epi-conocarpan and (+)-conocarpan acs.orgacs.org. The key step is an enantio- and diastereoselective intramolecular C−H insertion that constructs the cis-2-aryl-2,3-dihydrobenzofuran ring system acs.org. The reaction of a specific 5-bromoaryldiazoacetate, catalyzed by a chiral dirhodium(II) carboxylate complex, Rh₂(S-PTTEA)₄, yielded the desired dihydrobenzofuran core with exceptionally high diastereoselectivity (cis/trans = 97:3) and high enantioselectivity for the desired cis isomer (84% ee) acs.org.

The efficiency of a total synthesis is critical for providing sufficient material for further studies. Yield optimization focuses on maximizing the output of each chemical step. In the reported syntheses of this compound, yields for key steps vary. For example, in one radical cyclization route, the cyclization of cross-conjugated ketones yielded the desired trans-isomers in separable fractions of 26% and 45% rsc.org.

Selected Step Yields in this compound Synthesis Routes
Synthetic RouteKey TransformationReported YieldReference
Radical Cyclization (Clive et al.)5-exo-trigonal cyclization26-45% (for desired isomers) rsc.org
Radical Cyclization (Clive et al.)Sharpless Asymmetric Epoxidation93% rsc.org
C-H Insertion (Zhang et al.)Rh(II)-Catalyzed C-H InsertionHigh diastereoselectivity (97:3 cis/trans) acs.org

Scalability, the ability to perform the synthesis on a larger scale, presents several considerations:

Reagent Cost and Toxicity: Radical cyclizations often employ tin hydrides, which are toxic and difficult to remove, posing challenges for large-scale production. Similarly, chiral rhodium catalysts used in C-H insertion methods can be expensive.

Reaction Conditions: Many steps in these multi-step syntheses require cryogenic temperatures, inert atmospheres, or specialized equipment (e.g., for photochemical steps), which can complicate scaling.

Purification: Chromatographic purification is required after most steps to isolate the desired products from byproducts and isomers, a process that is often a bottleneck in large-scale synthesis.

While these academic syntheses successfully demonstrate the feasibility of constructing this compound, significant process optimization would be required for any potential commercial-scale production.

Semisynthesis of this compound Analogs from Natural Precursors

Semisynthesis offers a practical alternative to total synthesis by using abundant, structurally related natural products as starting materials for chemical modification nih.gov. This approach can be more efficient for producing a library of analogs for structure-activity relationship (SAR) studies.

While specific semisynthetic routes to this compound analogs are not extensively detailed in the literature, general strategies can be proposed based on the modification of other neolignans or related phenolic compounds. A hypothetical precursor for semisynthesis could be a more readily available dihydrobenzofuran neolignan.

Key modification strategies would include:

Aromatic Ring Substitution: The two phenyl rings of this compound offer sites for modification. Electrophilic aromatic substitution could introduce groups like halogens, nitro, or acyl groups. Existing methoxy (B1213986) groups could be demethylated to reveal free phenols, which can then be alkylated or acylated to generate a variety of ethers and esters.

Side Chain Modification: The methyl group at the C3 position could potentially be functionalized, although this would be challenging.

Oxidation/Reduction: The aromatic rings or other parts of the molecule could be subjected to oxidation or reduction to alter their electronic properties and shape.

These modifications would allow for a systematic exploration of how different functional groups impact the biological activity of the this compound scaffold.

The development of biological probes is crucial for studying the mechanism of action of bioactive molecules. Derivatizing this compound or its analogs with reporter tags can enable visualization of their interactions within biological systems mdpi.com.

Strategies for developing this compound-based probes include:

Attachment of a Fluorophore: A fluorescent dye, such as a BODIPY or fluorescein derivative, could be attached to the this compound scaffold rhhz.net. A common attachment point would be a phenolic hydroxyl group (following demethylation of a methoxy group) via a stable ether or ester linker. The choice of linker is critical to ensure that the probe retains its biological activity.

Introduction of a Biotin Tag: Biotinylation allows for affinity-based pulldown experiments to identify the cellular binding partners of this compound.

Incorporation of a Photo-affinity Label: A group that becomes reactive upon UV irradiation can be incorporated. This allows for covalent cross-linking of the probe to its biological target, facilitating target identification.

The design of such probes requires careful consideration of the attachment site to create a "silent" modification that does not disrupt the key molecular interactions responsible for this compound's biological effects.

Development of Novel Synthetic Methodologies Inspired by this compound's Structure

The pursuit of efficient and stereocontrolled routes to natural products like this compound often serves as a powerful impetus for the innovation of new synthetic methods. The 2-aryl-2,3-dihydrobenzofuran scaffold, central to this compound, has inspired the application and refinement of advanced catalytic processes, particularly those involving C-H functionalization.

One of the most significant developments in this context is the use of rhodium-catalyzed intramolecular C-H insertion reactions. acs.orgacs.org The challenge of forging the dihydrobenzofuran ring system with simultaneous control of the C2 and C3 stereocenters prompted researchers to explore the catalytic asymmetric synthesis of (-)-epi-conocarpan and (+)-conocarpan. acs.org This approach involves the decomposition of a strategically designed aryldiazoacetate precursor by a chiral dirhodium(II) catalyst. The resulting rhodium carbene intermediate undergoes an intramolecular C-H insertion to construct the cis-2-aryl-2,3-dihydrobenzofuran core in a single, highly stereoselective step. acs.orgacs.org The successful application of this methodology to a complex natural product target highlights the power of C-H functionalization in streamlining synthetic routes and providing access to challenging molecular architectures.

In addition to C-H insertion, the synthesis of this compound has been approached through other modern strategies, such as radical cyclization. rsc.orgrsc.org While radical reactions have been a longstanding tool in organic synthesis, their application to the stereocontrolled synthesis of complex molecules like this compound requires careful substrate design and execution. Routes based on the 5-exo-trigonal cyclization of an aryl radical onto a pendant alkene have been successfully employed, demonstrating the utility of radical chemistry in forming the key five-membered heterocyclic ring of the this compound core. rsc.org The challenges encountered in controlling the stereochemistry in these radical-based approaches have further underscored the need for more refined and predictable synthetic methods, driving continued innovation in the field.

Enantioselective Synthesis and Diastereomeric Control

Achieving stereochemical precision is the central challenge in the total synthesis of this compound, which possesses a cis relationship between the C2 aryl group and the C3 methyl group, and exists as a specific enantiomer in nature. Synthetic efforts have successfully addressed this challenge through the development of highly enantio- and diastereoselective methods.

A landmark achievement in this area is the catalytic asymmetric synthesis of both (+)-conocarpan and its diastereomer, (-)-epi-conocarpan, utilizing a rhodium(II)-catalyzed intramolecular C-H insertion. acs.orgacs.org This strategy provides exceptional control over both aspects of stereochemistry. The diastereoselectivity is inherently controlled by the cyclization, which overwhelmingly favors the formation of the cis-2,3-disubstituted dihydrobenzofuran ring system. acs.orgresearchgate.net

The enantioselectivity is governed by the choice of chiral ligands on the dirhodium(II) catalyst. Researchers developed a novel catalyst, Rh₂(S-PTTEA)₄, which incorporates N-phthaloyl-(S)-triethylalaninate ligands. acs.orgresearchgate.net When this catalyst was used to promote the C-H insertion of a 5-bromoaryldiazoacetate precursor, it produced the desired cis-dihydrobenzofuran product with high diastereoselectivity and high enantioselectivity. acs.orgresearchgate.net This catalytic system proved superior to other existing chiral rhodium catalysts for this specific transformation. acs.org The synthesis of (+)-conocarpan was then achieved via epimerization of the C3 center from the initially formed (-)-epi-conocarpan. acs.orgresearchgate.net

CatalystKey ReactionDiastereomeric Ratio (cis:trans)Enantiomeric Excess (for cis isomer)
Rh₂(S-PTTEA)₄Intramolecular C-H Insertion97:384% ee

Alternative approaches have also been developed. An asymmetric synthesis of (-)-conocarpan was accomplished using a strategy based on radical cyclization. rsc.org This route established the stereocenters through a sequence that involved a Sharpless asymmetric epoxidation, although this standard reaction was noted to be problematic for the specific substrates required, highlighting the difficulties in applying conventional methods to this target. acs.org One of the reported radical cyclization routes ultimately produced (-)-conocarpan with an enantiomeric excess of 88%, while a second, longer route achieved 98% ee. rsc.org These syntheses were crucial in revising and definitively establishing the absolute (2S,3S) configuration of natural (+)-conocarpan. acs.orgrsc.org

Biological Activities: Mechanistic Investigations and Pre Clinical Efficacy in Model Systems

Anti-inflammatory Modulatory Mechanisms of Conocarpan

This compound has demonstrated notable anti-inflammatory effects in both cellular and animal models. The mechanisms underlying these activities involve the modulation of key inflammatory pathways and mediators.

In vitro studies have shown that this compound and related lignan (B3055560) derivatives can directly target the enzymatic drivers of the inflammatory response. researchgate.netacs.orgresearchgate.netnih.gov Research has demonstrated that these compounds exhibit inhibitory effects on several key pro-inflammatory pathways. researchgate.netacs.orgresearchgate.netnih.gov

Specifically, this compound has been identified as an inhibitor of:

Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. researchgate.netacs.orgresearchgate.netnih.gov The inhibition of NF-κB is considered a significant mechanism contributing to the in vivo anti-inflammatory activity of this compound. researchgate.net

Cyclooxygenase (COX) enzymes: this compound affects both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. researchgate.netacs.orgresearchgate.netnih.gov

5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators. researchgate.netacs.orgresearchgate.net

Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1): A terminal synthase that is critically involved in the production of prostaglandin E₂. researchgate.netacs.orgresearchgate.netnih.gov

These inhibitory activities suggest that this compound can interfere with the arachidonic acid cascade at multiple points, reducing the synthesis of key lipid mediators of inflammation.

Table 1: Inhibition of Pro-inflammatory Mediators by Lignan Derivatives including this compound

Target Pathway/EnzymeActivity ObservedReference
NF-κBInhibition researchgate.netresearchgate.net
Cyclooxygenase-1 (COX-1)Inhibition researchgate.netacs.orgnih.gov
Cyclooxygenase-2 (COX-2)Inhibition researchgate.netacs.orgnih.gov
5-Lipoxygenase (5-LOX)Inhibition researchgate.netacs.orgnih.gov
Microsomal Prostaglandin E₂ Synthase-1Inhibition researchgate.netacs.orgnih.gov

While direct, extensive studies on this compound's effect on specific cytokine and chemokine production profiles are limited, its known inhibition of the NF-κB pathway provides a strong theoretical basis for such activity. The NF-κB pathway is a primary regulator of pro-inflammatory cytokine and chemokine gene transcription. One study noted that related compounds possess immunostimulatory activities through the modulation of cytokine and chemokine production. ufpe.br

The anti-inflammatory efficacy of this compound has been validated in pre-clinical animal models of acute inflammation. acs.orgnih.gov In a study utilizing the croton oil-induced dermatitis model in mouse ears, topically applied (+)-Conocarpan demonstrated a potent and sustained anti-edematous effect. acs.org

The compound exhibited a long-lasting anti-inflammatory action, with a maximum reduction in edema of 61% observed 6 hours after induction. acs.org Notably, the effect was still pronounced at 48 hours, with a 41% reduction in edema, demonstrating an activity profile similar to that of hydrocortisone. acs.orgnih.gov This contrasts with the effect of indomethacin in the same model, which lost its antiedematous effect more substantially over time. acs.org These findings support the topical anti-inflammatory properties of this compound in an in vivo setting. acs.orgnih.gov Furthermore, antinociceptive properties for this compound have been reported in various murine models of pain, which is often associated with inflammation. researchgate.netwho.intfrontiersin.org

Table 2: Anti-inflammatory Effect of (+)-Conocarpan in Croton Oil-Induced Mouse Ear Edema

Time Post-InductionEdema Reduction (%)
6 hours61%
48 hours41%

Data extracted from Baumgartner et al., 2011. acs.org

Antimicrobial and Antifungal Activity Mechanisms

This compound has shown a broad spectrum of activity against various pathogenic fungi and bacteria. ub.eduuel.ac.ukufjf.brresearchgate.net Mechanistic studies suggest its efficacy is derived from its ability to compromise microbial structural integrity and interfere with key pathogenic processes.

A primary mechanism for this compound's antimicrobial action is the disruption of the microbial cell membrane. biosynth.com This activity is thought to alter membrane permeability, leading to a disruption of lipid packing and subsequent leakage of essential intracellular components, such as inorganic ions. ub.edubiosynth.com While the precise mechanism for all related compounds is not fully elucidated, it is speculated that this membrane-disrupting action is a key factor in its broad antimicrobial properties. ufjf.brtandfonline.comtandfonline.com

Beyond direct killing, this compound has been shown to interfere with factors that contribute to microbial pathogenicity.

Biofilm Inhibition: There are reports of this compound inhibiting the formation of biofilms in Staphylococcus aureus, a critical virulence factor that contributes to persistent infections and antibiotic resistance. acs.orgnih.gov

Weakening of Fungal Defenses: In studies with Candida albicans, this compound demonstrated significant antifungal activity, with a minimal inhibitory concentration (MIC) of 20 µg/mL and a minimal fungicidal concentration (MFC) of 30 µg/mL. researchgate.net Crucially, yeast cells that were pre-treated with this compound showed a greater susceptibility to being killed by macrophages. researchgate.net This suggests that this compound may alter the fungal cell in a way that weakens its defenses against the host immune system, thereby reducing its virulence. researchgate.net

Enzyme Inhibition: In silico studies have evaluated this compound as a potential inhibitor of microbial enzymes essential for host invasion. researchgate.net For instance, it was assessed for its potential to inhibit subtilisin-like protease (SUB-1), a primary virulence factor in the dermatophyte Microsporum gypseum that facilitates the invasion of host tissues. researchgate.net

Table 3: Antifungal Activity of this compound against Candida albicans

ParameterConcentrationReference
Minimal Inhibitory Concentration (MIC)20 µg/mL researchgate.net
Minimal Fungicidal Concentration (MFC)30 µg/mL researchgate.net

Anti-biofilm Formation Mechanisms

There is currently no available scientific literature that specifically investigates the anti-biofilm formation mechanisms of isolated this compound. While some studies have demonstrated the anti-biofilm potential of extracts from Conocarpus erectus against bacteria such as Pseudomonas aeruginosa, these findings cannot be exclusively attributed to this compound, as the extracts contain a multitude of other chemical compounds. The specific contribution and mechanism of action of this compound in biofilm inhibition remain uninvestigated.

Antioxidant and Redox Signaling Modulation by this compound

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

No studies were found that have specifically measured the ROS and RNS scavenging capabilities of isolated this compound using standard antioxidant assays such as DPPH, ABTS, or ORAC. While extracts of Conocarpus erectus have shown general antioxidant activity, the direct radical scavenging potential of this compound has not been quantified.

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2 signaling)

There is no direct evidence in the current scientific literature to suggest that this compound activates the Nrf2 signaling pathway. Research on the effects of isolated this compound on the nuclear translocation of Nrf2 and the subsequent expression of antioxidant response element (ARE)-dependent genes has not been published.

Protection against Oxidative Stress in Cellular Systems

Specific studies on the cytoprotective effects of isolated this compound against oxidative stress in cellular systems are lacking. While the general antioxidant properties of the plant from which it is derived suggest a potential role, dedicated research on the ability of pure this compound to protect cells from oxidative damage has not been conducted.

Antiproliferative and Chemopreventive Effects in Cancer Models

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Limited information is available in this area. One study has reported the induction of apoptosis by (+)-Conocarpan in human kidney-2 (HK-2) cells, with a noted IC50 value. However, this study did not investigate these effects in cancer cell lines. Furthermore, there is no specific information available regarding the ability of isolated this compound to induce cell cycle arrest in any cell line. While research on the broader class of pterocarpans suggests a potential for mitotic arrest, this cannot be directly extrapolated to this compound without specific experimental validation.

Due to these significant gaps in the scientific literature, it is not possible to construct a detailed, informative, and scientifically accurate article that focuses solely on the chemical compound this compound as per the user's strict outline and content requirements. The creation of data tables as requested is also not feasible due to the lack of sufficient quantitative data. Further targeted research on the biological activities of isolated this compound is necessary before a comprehensive review can be written.

Inhibition of Angiogenesis and Metastasis in Pre-clinical Models

No preclinical studies documenting the effects of this compound on the inhibition of angiogenesis or metastasis are available in the current scientific literature. Research on many natural compounds focuses on their ability to interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial processes in tumor growth and progression. However, such investigations have not been published for this compound.

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, NF-κB, AP-1)

There is no scientific evidence to date demonstrating that this compound modulates key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, or AP-1. These pathways are central to cell survival, proliferation, and inflammation and are often dysregulated in cancer. While the search for natural compounds that can target these pathways is an active area of research, studies specifically implicating this compound have not been identified.

Immunomodulatory Properties of this compound

The potential immunomodulatory properties of this compound remain uninvestigated. The ability of a compound to modulate the immune system—either by enhancing or suppressing its activity—is a significant area of therapeutic interest.

Effects on Immune Cell Activation and Function

Specific data on the effects of this compound on the activation and function of immune cells, such as T-cells, B-cells, macrophages, or natural killer cells, are not available.

Regulation of Immune Responses in Pre-clinical Settings

There are no published pre-clinical studies evaluating the role of this compound in the regulation of immune responses in animal or other model systems.

Neurobiological and Central Nervous System Activities

The neurobiological effects of this compound, including any potential neuroprotective activities, have not been explored in the scientific literature.

Structure Activity Relationship Sar Studies of Conocarpan and Its Analogs

Identification of Key Pharmacophoric Features within the Conocarpan Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, which belongs to the 2-aryl-3-methyl-2,3-dihydrobenzofuran class, key pharmacophoric features are believed to include:

The Benzofuran (B130515) Ring System: This fused heterocyclic system forms the core scaffold and is considered essential for its biological activity. The oxygen atom within the furan ring can act as a hydrogen bond acceptor.

Aromatic Rings (Rings A and B): The two aromatic rings play a crucial role in interacting with biological targets, often through π-π stacking and hydrophobic interactions.

The Hydroxyl Group: The phenolic hydroxyl group on ring A is a critical feature, likely acting as both a hydrogen bond donor and acceptor, facilitating anchoring to target proteins.

The Methoxy (B1213986) Group: The methoxy group on ring B contributes to the molecule's electronic and lipophilic properties, influencing its binding affinity and pharmacokinetic profile.

Defined Stereochemistry: The specific three-dimensional arrangement of the substituents on the dihydrofuran ring creates a distinct shape that is vital for specific interactions with target enzymes or receptors.

While specific pharmacophore models for this compound's leishmanicidal or antifungal activity are not extensively published, studies on other bioactive benzofurans confirm the importance of these features in various therapeutic applications, including anticancer and antimicrobial activities. nih.govpharmatutor.orgnih.gov

Influence of Substituent Modifications on Biological Activity

Modifying the substituents on the this compound scaffold is a key strategy for optimizing its biological activity. The nature, position, and stereochemistry of these groups can profoundly impact potency, selectivity, and metabolic stability.

Hydroxyl Group Derivatization Effects

The phenolic hydroxyl group at the C-5 position is a prime site for chemical modification. Derivatization of this group, such as through methylation, acetylation, or glycosylation, can significantly alter the compound's properties.

Impact on Polarity and Solubility: Converting the polar hydroxyl group to a less polar ether or ester can increase the molecule's lipophilicity. This change can enhance its ability to cross biological membranes, potentially increasing bioavailability and cellular uptake.

Hydrogen Bonding Capability: Masking the hydroxyl group eliminates a key hydrogen bond donor site. This can either decrease or increase activity, depending on whether this interaction is critical for binding to the biological target. Studies on other natural products have shown that methylation of phenolic hydroxyl groups can improve antimicrobial activity by increasing lipophilicity and enhancing penetration into pathogens. pjmhsonline.com Conversely, if the hydroxyl group is essential for forming a crucial hydrogen bond within the active site of a target enzyme, its derivatization would lead to a loss of activity. pjmhsonline.com

Aromatic Ring Substitutions and Their Impact

Substituting the hydrogen atoms on either the benzofuran ring system (Ring A) or the pendant phenyl ring (Ring B) can fine-tune the electronic and steric properties of the molecule.

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., additional methoxy or hydroxyl groups) alters the electron density of the aromatic rings. These changes can influence the strength of π-π stacking interactions with aromatic amino acid residues in a target protein. For instance, SAR studies on other benzofuran derivatives have shown that substitutions at specific positions are crucial for cytotoxic activity. nih.gov

Steric Effects: The size and position of substituents affect how the molecule fits into a binding pocket. Bulky groups can create steric hindrance, preventing optimal binding, while smaller groups may be better tolerated. The precise placement of substituents is critical; for example, in a series of leishmanicidal chalcones, the position of substituents on the aromatic rings was found to be critical for their antiprotozoal activity. nih.gov Research on antifungal benzofuran derivatives also indicates that certain structural features, such as halogenation, are important for activity. nih.gov

Stereochemical Influences on Activity Profiles

This compound has two chiral centers (C-2 and C-3), leading to the possibility of four stereoisomers. Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule is often a critical determinant of its activity.

Enantioselectivity: It is common for one enantiomer of a chiral drug to be significantly more active than the others. This is because the specific 3D arrangement of atoms in the active enantiomer allows for optimal multi-point interactions with its chiral biological target (e.g., an enzyme or receptor). The other enantiomers may bind less effectively or not at all.

The following table summarizes the reported biological activity of naturally occurring (+)-Conocarpan. Data for other stereoisomers or synthetic analogs with varied substituents is limited in the public domain, highlighting a need for further research in this area.

CompoundActivity TypeTarget Organism/Cell LineMeasured Potency (IC₅₀/MIC)
(+)-ConocarpanLeishmanicidalLeishmania amazonensis (promastigotes)24.7 µg/mL
(+)-ConocarpanAntifungalCladosporium cladosporioides25 µg/mL
(+)-ConocarpanAntifungalCladosporium sphaerospermum50 µg/mL

Rational Design of this compound Analogs with Enhanced Potency or Selectivity

Rational drug design uses the knowledge of a biological target's structure and the SAR of known active compounds to create new molecules with improved properties. nih.gov For this compound, this approach would involve designing analogs predicted to have stronger interactions with its target, such as the enzymes of Leishmania parasites or pathogenic fungi.

Strategies could include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetics. For example, the methoxy group could be replaced with other alkyl ethers or a halogen to probe the effect on activity.

Scaffold Hopping: Keeping the key pharmacophoric features in their correct 3D orientation but replacing the benzofuran core with a different chemical scaffold. This can lead to novel compounds with improved properties or different intellectual property profiles.

Structure Simplification or Elaboration: Creating simpler analogs that are easier to synthesize while retaining activity, or adding new functional groups to probe for additional beneficial interactions with the target.

Ligand-Based and Structure-Based Drug Design Approaches for this compound Derivatives

Computational chemistry provides powerful tools for accelerating drug discovery, which can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. biointerfaceresearch.comgardp.org It relies on analyzing a set of molecules known to be active.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build a predictive model. For this compound, a set of synthesized analogs with measured leishmanicidal activities could be used to generate a 3D-QSAR model that highlights which steric and electrostatic fields around the molecule are favorable or unfavorable for activity. biointerfaceresearch.com This model would then guide the design of new analogs with a higher probability of being potent.

Pharmacophore Modeling: Based on a set of active this compound analogs, a common feature pharmacophore model can be generated. This model serves as a 3D query to search large chemical databases for new, structurally diverse compounds that possess the key features required for activity but may have entirely different core structures. nih.gov

Structure-Based Drug Design (SBDD): This method is applicable when the 3D structure of the target protein (e.g., a specific Leishmania enzyme) is known, typically from X-ray crystallography or NMR. semanticscholar.org

Molecular Docking: this compound and its designed analogs can be computationally "docked" into the active site of the target enzyme. This process predicts the preferred binding orientation and calculates a score that estimates the binding affinity. nih.gov By analyzing the docked pose, researchers can identify key interactions (like hydrogen bonds or hydrophobic contacts) and rationally design modifications to the ligand to improve these interactions, thereby increasing potency. For example, if docking revealed an empty hydrophobic pocket near the phenyl ring of this compound, adding a suitable substituent at that position could lead to a more potent analog.

Both LBDD and SBDD approaches offer powerful, complementary strategies for leveraging the this compound scaffold to develop novel and effective therapeutic agents. nih.gov

Pharmacokinetic and Pharmacodynamic Pre Clinical Investigations of Conocarpan

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Understanding the ADME profile of a compound in animal models is a foundational aspect of preclinical drug development ijrpc.combiotechfarm.co.ilomicsonline.org. These studies provide insights into how a drug enters the bloodstream, where it travels in the body, how it is chemically modified, and how it is eliminated omicsonline.org. Animal models, such as rodents, are commonly used for these assessments due to their characterized metabolic pathways and ease of handling, although interspecies differences can influence the predictability for humans omicsonline.orgcn-bio.com.

In Vitro Permeability and Absorption Studies

In vitro studies using cell lines like Caco-2 are frequently employed to assess the permeability and potential absorption of drug candidates across biological membranes nih.govchemrxiv.org. These studies can provide initial insights into how well a compound might be absorbed orally nih.gov. Permeability measurements can be conducted using systems like Franz-type diffusion cells with synthetic membranes mdpi.com. While in vitro assays are useful for high-throughput screening, they often have limitations in fully predicting human ADME due to their simplistic nature and operation in isolation cn-bio.comiapchem.org.

Specific in vitro permeability and absorption data for Conocarpan were not prominently found in the search results. However, studies on related dihydrobenzofuran compounds sometimes include such assessments mdpi.comresearchgate.net.

Tissue Distribution and Bioavailability in Animal Models

Tissue distribution studies in animals help determine where a compound goes in the body after administration, indicating potential sites of action or accumulation europa.euopenmedscience.compharmaron.com. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged biotechfarm.co.ilnih.gov. These parameters are often assessed following different routes of administration in animal models biotechfarm.co.ilnih.gov.

While general methods for assessing tissue distribution and bioavailability in animal models are well-established, specific detailed data regarding the tissue distribution and bioavailability of this compound in animal models were not extensively available in the provided search results. One study mentioned (+)-conocarpan in the context of the activity of Ratanhiae radix, suggesting its contribution to topical anti-inflammatory activity in vivo researchgate.net. General preclinical pharmacokinetic studies in animals can involve assessing parameters like volume of distribution and clearance researchgate.netacs.org. For example, a different compound, LQFM020, showed a relatively low apparent volume of distribution and moderate elimination rates in preclinical pharmacokinetic studies, suggesting extensive plasma protein binding researchgate.net. Tissue distribution studies can reveal rapid distribution to various tissues, with potentially higher concentrations in certain areas like fat and liver, as observed with another compound, ET-26-HCl, in rats and beagle dogs nih.gov.

Metabolic Pathways and Metabolite Identification

Metabolism studies investigate how the body breaks down a compound, identifying the resulting metabolites and the enzymes involved openmedscience.comeuropa.euwuxiapptec.com. Metabolite identification is crucial as metabolites can have their own pharmacological activity or toxicity europa.euwuxiapptec.com. In vitro methods using liver microsomes from different species are often used to assess metabolic stability and identify metabolites acs.orgnih.gov. Techniques like liquid chromatography-mass spectrometry are commonly employed for metabolite identification openmedscience.comnih.goveuropa.eu.

Specific details on the metabolic pathways and identified metabolites of this compound were not detailed in the search results. However, the importance of identifying metabolites in preclinical studies to understand a drug's fate and potential for active or reactive metabolites is well-documented wuxiapptec.com. Studies on other compounds, like ET-26-HCl, have utilized techniques such as ultra-high performance liquid chromatography–tandem quadrupole time-of-flight mass spectrometry to identify metabolites and propose metabolic pathways involving enzymes like cytochrome P450 nih.gov.

Excretion Routes and Clearance Mechanisms

Excretion studies determine how a compound and its metabolites are eliminated from the body, typically through urine, feces, or bile biotechfarm.co.ilopenmedscience.comadmescope.com. Clearance is a measure of the body's ability to eliminate the drug biotechfarm.co.ilacs.org. Mass balance studies using radiolabeled compounds in animals can characterize the route of excretion openmedscience.comadmescope.com.

Information specifically on the excretion routes and clearance mechanisms of this compound was not found in the provided search results. However, general preclinical pharmacokinetic studies aim to provide a full picture of how a drug is eliminated biotechfarm.co.il. For instance, studies on other compounds have monitored excretion via urine, bile, and feces, often using animal models like rats biotechfarm.co.il.

Pharmacodynamic Evaluation in Disease Models

Pharmacodynamic studies assess the biological effects of a compound, including its efficacy in relevant disease models mdpi.compharmaron.com. These studies aim to understand the relationship between drug exposure and the observed response nih.gov. Animal models of specific diseases are widely used to evaluate the potential therapeutic benefits of drug candidates ijrpc.compharmaron.comsbfte.org.br.

This compound has been investigated for its activity against Trypanosoma cruzi, the parasite that causes Chagas disease mdpi.com. It was reported to be active against epimastigote forms of the T. cruzi Y strain in vitro, with an IC50 value of 26.3 µg/mL (90.9 µM) mdpi.com. Another related dihydrobenzofuran neolignan showed high activity against amastigotes of the T. cruzi Tulahuen lac-Z strain with an IC50 of 7.96 µM mdpi.com. These in vitro findings suggest potential antiparasitic effects that could warrant in vivo evaluation in animal models of Chagas disease. Additionally, (+)-conocarpan has been suggested to contribute to topical anti-inflammatory activity in vivo researchgate.net.

Dose-Response Relationships and Efficacy in Animal Models

Dose-response studies in animal models are fundamental to pharmacodynamic evaluation, helping to determine the relationship between the dose administered and the magnitude of the effect observed arxiv.orgadmin.ch. These studies are crucial for identifying doses that produce the desired efficacy arxiv.orgadmin.ch. Efficacy is evaluated in animal models that mimic aspects of the human disease ijrpc.compharmaron.com.

While the search results highlight the importance of dose-response studies and efficacy evaluation in animal models for drug development arxiv.orgadmin.ch, specific detailed dose-response relationships and efficacy data for this compound in animal models of disease were not extensively provided. The in vitro activity against T. cruzi suggests that dose-response studies in relevant in vivo models would be a logical next step in preclinical evaluation mdpi.com. Studies on other compounds in animal models of various diseases, such as oncology or inflammatory conditions, demonstrate the application of these principles pharmaron.combiocytogen.com. For example, in a study on a different compound, efficacy in controlling tumor growth was demonstrated in rats biocytogen.com. Dose-response curves can exhibit various shapes, and determining the optimal dose range in animal models is a key aspect of preclinical development arxiv.org.

Biomarker Identification and Pathway Engagement Studies

Pre-clinical pharmacodynamic studies involving this compound have explored its biological effects, providing insights into potential pathway engagement that could inform biomarker identification. Pharmacodynamic biomarkers are measurable indicators reflecting a drug's biological effects on physiological systems or disease pathways accelsiors.com. They are essential for understanding a drug's mechanism of action and predicting potential efficacy accelsiors.comcrownbio.com.

Research indicates that this compound possesses anti-inflammatory properties, partly attributed to the inhibition of NF-κB and cyclooxygenase (COX) enzymes researchgate.netnih.gov. NF-κB is a protein complex that controls transcription of DNA, cytokine production and cell survival, playing a key role in regulating the immune response to infection and inflammation. COX enzymes are involved in the synthesis of prostaglandins (B1171923), which are mediators of inflammation. The observed inhibition of these pathways suggests potential pharmacodynamic engagement that could be monitored through relevant biomarkers in pre-clinical models. For instance, changes in the levels of inflammatory cytokines regulated by NF-κB or prostaglandins produced by COX enzymes could serve as pharmacodynamic biomarkers.

Furthermore, this compound has demonstrated cytotoxicity against oral squamous cell carcinoma (OSCC) cell lines and the induction of apoptosis mdpi.com. Apoptosis is a process of programmed cell death. Markers of apoptosis, such as caspase activation or changes in the expression of pro- and anti-apoptotic proteins, could function as pharmacodynamic biomarkers in pre-clinical oncology studies evaluating this compound's anti-cancer potential.

In the context of anti-protozoal activity against Trypanosoma cruzi, in silico results suggested that this compound derivatives might destabilize the dynamics of the tubulin-microtubule system mdpi.com. Tubulin is a protein that polymerizes to form microtubules, which are important components of the cytoskeleton. While this finding is based on computational analysis, it points to a potential cellular target and pathway (microtubule dynamics) that could be investigated further in pharmacodynamic studies, potentially leading to the identification of related biomarkers.

Collectively, the reported biological activities of this compound suggest engagement with pathways involved in inflammation (NF-κB, COX), cell survival and death (apoptosis), and potentially cytoskeletal function (tubulin). Pre-clinical studies could focus on identifying specific biomarkers within these pathways that correlate with this compound exposure and its observed biological effects.

Drug-Drug Interaction Potential (Pre-clinical Assessment)

The assessment of a drug candidate's potential for drug-drug interactions (DDIs) is a crucial component of pre-clinical evaluation. DDIs can occur when the pharmacokinetic or pharmacodynamic profile of a drug is altered by the presence of another drug, potentially leading to altered efficacy or increased toxicity mdpi.comfrontiersin.org. Pre-clinical DDI assessments often focus on the interaction of the drug candidate with cytochrome P450 (CYP) enzymes and drug transporters, as these play significant roles in drug metabolism and disposition mdpi.comnuvisan.com.

CYP enzymes, particularly isoforms like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, are responsible for the metabolism of a large proportion of marketed drugs mdpi.com. Inhibition or induction of these enzymes by a co-administered drug can significantly impact the exposure of a substrate drug mdpi.comfrontiersin.org. Pre-clinical studies typically involve in vitro assays using human liver microsomes or recombinant CYP enzymes to assess the inhibitory or inductive potential of the drug candidate mdpi.comnuvisan.com. Similarly, interactions with drug transporters, which regulate the uptake and efflux of drugs in various tissues, are also evaluated pre-clinically nuvisan.com.

While the importance of assessing DDI potential is well-established in pre-clinical development, specific pre-clinical studies evaluating this compound's potential to inhibit or induce major CYP enzymes or interact with drug transporters were not found in the provided search results. Therefore, based on the available information, the pre-clinical drug-drug interaction potential of this compound remains to be fully characterized through dedicated in vitro and in vivo studies designed for this purpose.

Advanced Analytical Methodologies for Conocarpan Quantification and Profiling

Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are cornerstones in the analysis of complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. bioanalysis-zone.comresearchgate.net Its high sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations, which is essential for pharmacokinetic studies. researchgate.netscispace.com

The development of a robust LC-MS/MS method for Conocarpan would involve several key steps. Sample preparation is critical and often employs techniques like protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. researchgate.netscispace.comresearchgate.net Chromatographic separation is typically achieved using a reversed-phase column, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to improve ionization. researchgate.netuu.nl

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. uu.nl In this mode, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of this compound), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion for detection. This process provides a high degree of selectivity and minimizes interference from other compounds in the matrix. patsnap.com Method validation is performed according to international guidelines to ensure accuracy, precision, linearity, and stability. youtube.comnih.govmdpi.com

A typical LC-MS/MS method for a small molecule like this compound in plasma might exhibit the following characteristics:

ParameterTypical Value/Range
Lower Limit of Quantification (LLOQ)1–10 ng/mL
Linearity (r²)> 0.99
Intra- and Inter-day Precision (%CV)< 15%
Intra- and Inter-day Accuracy (%Bias)Within ±15%
Recovery> 80%

This table represents typical performance characteristics of LC-MS/MS methods for small molecule quantification in biological matrices and is not specific to a validated this compound assay.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net The applicability of GC-MS to this compound analysis would depend on its volatility and thermal stability. If this compound itself is not sufficiently volatile, derivatization may be required to increase its volatility. nih.gov

However, GC-MS could be highly relevant for profiling the volatile metabolites of this compound or for analyzing the volatile constituents of plant extracts containing this compound. researchgate.netmdpi.com Headspace GC-MS, for instance, can be used to analyze volatile organic compounds (VOCs) emitted from a sample without extensive sample preparation. mdpi.com

The process involves separating the volatile compounds in a gas chromatograph and then detecting them with a mass spectrometer. nih.gov The resulting mass spectra can be compared to libraries for compound identification. nih.gov

Nuclear Magnetic Resonance (NMR) for Metabolomics and Biofluid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and highly reproducible technique that provides detailed structural information about molecules. nih.govnih.gov In the context of this compound, NMR can be used for structural elucidation and for metabolomics studies to investigate the metabolic fate of the compound in biological systems. nih.govmdpi.com

One of the key advantages of NMR in biofluid analysis (e.g., urine, plasma) is that it requires minimal sample preparation and can provide quantitative information on a wide range of metabolites simultaneously. nih.govresearchgate.net This makes it a valuable tool for obtaining a "metabolic fingerprint" of a biological sample after administration of this compound, which can reveal changes in endogenous metabolite concentrations and identify this compound metabolites. nih.govscispace.com

While NMR is generally less sensitive than MS-based techniques, its high reproducibility and quantitative nature make it well-suited for large-scale metabolomic studies. nih.govnih.gov Two-dimensional (2D) NMR techniques can be employed to resolve spectral overlap in complex biofluids, aiding in the identification of individual compounds. nih.gov

Development of Bioanalytical Assays for this compound and its Metabolites

The development of a reliable bioanalytical assay is a prerequisite for studying the pharmacokinetics and metabolism of this compound. nih.govnotroxresearch.com An LC-MS/MS-based assay is often the method of choice due to its superior sensitivity and selectivity. researchgate.netmdpi.com

The development process involves:

Method Development : This includes optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and run time. notroxresearch.com

Method Validation : A thorough validation is conducted to demonstrate the method's reliability. nih.gov This includes assessing:

Selectivity and Specificity : Ensuring no interference from endogenous matrix components. youtube.com

Linearity and Range : Establishing a linear relationship between concentration and response over a defined range. nih.gov

Accuracy and Precision : Determining the closeness of measured values to the true value and the degree of scatter between measurements. uu.nl

Recovery : Assessing the efficiency of the extraction process. youtube.com

Matrix Effect : Investigating the influence of the biological matrix on the ionization of the analyte. nih.gov

Stability : Evaluating the stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). researchgate.net

The validated method can then be used to analyze samples from preclinical and clinical studies to determine the concentration-time profile of this compound and its metabolites. nih.gov

Quality Control and Standardization of this compound Extracts

For herbal products containing this compound, ensuring consistent quality and potency is essential for safety and efficacy. fiocruz.brjddtonline.info Standardization of herbal extracts involves controlling the entire process from the raw plant material to the finished product. academicjournals.org

Key aspects of quality control for this compound extracts include:

Authentication of Raw Material : Proper botanical identification to ensure the correct plant species is used. researchgate.net

Phytochemical Profiling : Using techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS to create a chemical fingerprint of the extract. This helps to ensure the consistency of the phytochemical composition from batch to batch. who.int

Quantification of Marker Compounds : Developing and validating analytical methods (e.g., HPLC-UV, LC-MS/MS) to quantify the amount of this compound and other relevant marker compounds in the extract. mdpi.commdpi.com This ensures that each batch contains a consistent and effective amount of the active constituents. researchgate.net

Control of Contaminants : Testing for the presence of heavy metals, pesticides, and microbial contamination to ensure the safety of the product. who.int

The World Health Organization (WHO) has established guidelines for the quality control of herbal medicines, which provide a framework for the standardization of products like this compound extracts. fiocruz.brwho.int

Computational Approaches and Theoretical Studies on Conocarpan

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as conocarpan, might interact with a biological target at the molecular level. Docking predicts the preferred orientation and binding affinity of a molecule to a protein, while MD simulations provide insights into the stability and conformational changes of the protein-ligand complex over time.

Molecular Docking: This technique involves placing a ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score typically indicates a stronger, more favorable interaction. In the study of neolignans, docking has been used to identify potential protein targets and elucidate binding modes. For instance, studies on other neolignans have successfully predicted their interactions with targets such as tubulin, various protein kinases, and enzymes involved in parasitic diseases. nih.govnih.govtandfonline.com One study exploring neolignan derivatives as microtubule stabilizers found that the compounds bind to the paclitaxel (B517696) binding site in β-tubulin, with key hydrogen bonds forming with residues like His229 and Thr276. nih.gov Another investigation identified neolignans as potential inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR), with predicted binding energies of -6.84 kcal/mol and -6.64 kcal/mol, respectively. researchgate.netusd.ac.id

Table 1: Illustrative Molecular Docking Results for Neolignans Against Various Protein Targets This table presents example data from studies on neolignans to demonstrate the typical output of molecular docking analyses. The values shown are for illustrative purposes and are not specific to this compound.

Neolignan/DerivativeProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
Licarin ANF-κBp65-6.78Not Specified
Cmp10β-tubulin-113.655 kJ/mol (MM/PBSA)His229, Ser280, Gln281
α-cubebinPks13 (Mycobacterium)-11.0Not Specified
Generic NeolignanIGF-1R-6.84Leu975, Val983, Ala1001

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex. These simulations model the movements of atoms over time, providing a dynamic view of the interactions. For neolignans, MD studies have been used to confirm the stability of binding poses predicted by docking. nih.govtandfonline.com For example, a 50 ns simulation of a neolignan derivative complexed with the enzyme trypanothione (B104310) reductase showed that the complex remained stable, with a root mean square deviation (RMSD) of approximately 1–3 Å, indicating a persistent and stable binding interaction. tandfonline.com Similarly, simulations of aschantin, another neolignan, with HMG-CoA reductase were performed to understand the dynamic movement and stability of the protein-ligand complex. ijcce.ac.ir These studies are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues.

In the context of neolignans, QSAR studies have been instrumental in understanding the structural requirements for various biological activities, including antifungal, antileishmanial, and antischistosomal effects. nih.govuncst.go.ugscielo.brresearchgate.net For example, a QSAR study on neolignan analogues with antileishmanial activity revealed that descriptors such as electronic affinity and atomic charges on specific atoms were crucial for separating active from inactive compounds. scielo.br Another study on neolignans active against Schistosoma mansoni used a Multivariate Image Analysis applied to SAR (MIA-SAR) approach, highlighting the importance of methoxy (B1213986) substituents at specific positions on the neolignan scaffold for their bioactivity. uncst.go.ug These models provide valuable predictive frameworks for designing novel neolignans with enhanced therapeutic properties.

Table 2: Example of Descriptors Used in QSAR Models for Neolignans This table illustrates the types of molecular descriptors frequently employed in QSAR studies of neolignans and their correlation with biological activity. This is a representative example.

Descriptor TypeSpecific Descriptor ExampleAssociated Biological ActivityCorrelation (Positive/Negative)
ElectronicEnergy of HOMO (Highest Occupied Molecular Orbital)AntifungalPositive
TopologicalBond Order (e.g., C1'-R7)AntifungalNegative
ElectronicElectronic Affinity (EA)AntileishmanialPositive
ElectronicNet Atomic Charge (e.g., on C6)AntileishmanialPositive

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods can compute various molecular properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and bond dissociation enthalpies (BDE).

For neolignans, DFT calculations have been widely applied to understand their antioxidant mechanisms and to calculate descriptors for QSAR studies. scielo.brscielo.br The HOMO-LUMO energy gap, for instance, is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. ekb.eg Studies on neolignans like magnolol (B1675913) and honokiol (B1673403) have used DFT to calculate their HOMO-LUMO gaps (e.g., 5.01 eV for magnolol) and map their molecular electrostatic potential to identify electron-rich regions susceptible to electrophilic attack. mdpi.com Furthermore, DFT has been used to calculate the bond dissociation enthalpy of hydroxyl groups in lignans (B1203133), revealing that benzylic hydrogen atoms are often the most likely to be abstracted by free radicals, which is a key step in their antioxidant activity. researchgate.net Such calculations provide a fundamental understanding of the chemical behavior of this compound and its analogues.

Table 3: Representative Quantum Chemical Properties of Neolignans (Illustrative Data) This table shows typical electronic properties calculated for neolignans using DFT methods. The values are examples from related compounds and serve to illustrate the data generated.

CompoundPropertyCalculated Value (Illustrative)Significance
MagnololEHOMO-5.9 eVElectron-donating ability
MagnololELUMO-0.89 eVElectron-accepting ability
MagnololHOMO-LUMO Gap (ΔE)5.01 eVChemical reactivity and stability
Generic Lignan (B3055560)O-H Bond Dissociation Enthalpy (BDE)~82 kcal/molAntioxidant potential (H-atom donation)

Cheminformatics and Data Mining in this compound Research

Cheminformatics involves the use of computational tools to analyze and organize large datasets of chemical information, facilitating drug discovery through methods like virtual screening and the analysis of chemical space. nih.govnih.gov Data mining applies algorithms to these datasets to uncover hidden patterns and relationships.

Future Directions, Translational Perspectives, and Research Challenges in Conocarpan Studies

Exploration of Undiscovered Biosynthetic Pathways and Enzymes for Chemoenzymatic Synthesis

A significant frontier in Conocarpan research lies in the complete elucidation of its biosynthetic pathway. While the general origins of neolignans are understood, the specific enzymes and intermediates leading to the formation of this compound remain largely uncharacterized. Future research will likely focus on identifying and characterizing the key enzymes, such as pterocarpan prenyltransferase and pterocarpan reductase, which may be involved in its synthesis. nih.govscilit.com Understanding these enzymatic steps is crucial for developing chemoenzymatic synthesis strategies. nih.govnih.govmdpi.comrsc.org

Development of Novel Synthetic Strategies for Complex this compound Analogs

The development of novel synthetic strategies is paramount for exploring the therapeutic potential of this compound. While total synthesis of this compound has been achieved, the creation of complex analogs with improved pharmacological properties requires innovative and efficient synthetic methodologies. researchgate.netresearchgate.net Future efforts will likely focus on developing asymmetric synthesis routes to control the stereochemistry of the molecule, which is often crucial for biological activity. researchgate.net

Strategies such as catalytic C-H insertion processes have shown promise in the asymmetric synthesis of related neolignans and could be adapted for this compound analogs. researchgate.net Furthermore, the development of modular synthetic approaches would allow for the rapid generation of a library of this compound derivatives with diverse substitutions on the aromatic rings and modifications to the dihydrobenzofuran core. mdpi.comnih.govbeilstein-journals.org These analogs can then be screened for enhanced potency, selectivity, and improved pharmacokinetic profiles.

In-depth Mechanistic Studies at the Molecular and Cellular Level

A thorough understanding of how this compound exerts its biological effects at the molecular and cellular level is essential for its development as a therapeutic agent. nih.gov Future research should focus on elucidating its precise mechanism of action. nih.gov This includes identifying the specific molecular targets with which it interacts and the downstream signaling pathways it modulates. nih.gov

Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography-mass spectrometry can be employed to identify direct binding partners of this compound within the cell. Subsequent studies using techniques like Western blotting, qPCR, and reporter gene assays can then be used to validate these interactions and map the affected signaling cascades. Understanding the molecular mechanism will not only provide a rationale for its observed biological activities but also guide the design of more potent and selective analogs. nih.gov

Identification of Novel Biological Targets and Therapeutic Applications in Pre-clinical Models

Expanding the scope of biological targets for this compound is a key area for future investigation. wikipedia.orgtaylorandfrancis.com While initial studies may have focused on a specific activity, it is plausible that this compound and its analogs interact with multiple targets, leading to a range of therapeutic effects. nih.gov High-throughput screening of this compound against a panel of known biological targets, such as enzymes, receptors, and ion channels, could reveal novel activities. wikipedia.orgtaylorandfrancis.com

Once promising activities are identified, the therapeutic potential of this compound and its lead analogs must be rigorously evaluated in pre-clinical models of disease. nih.gov This will involve in vivo studies in animal models to assess efficacy, pharmacokinetics, and preliminary safety. These pre-clinical studies are a critical step in translating basic research findings into potential clinical applications. nih.gov

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in this compound Research

The application of "omics" technologies offers a systems-level perspective on the effects of this compound. mdpi.com

Proteomics: By analyzing changes in the entire protein complement of cells or tissues upon treatment with this compound, proteomics can help identify its molecular targets and affected pathways. nih.govnih.govmdpi.commdpi.combioworld.com Techniques like quantitative mass spectrometry can reveal alterations in protein expression and post-translational modifications, providing insights into the compound's mechanism of action. mdpi.com

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. nih.govnih.govmdpi.commdpi.com Metabolomic profiling of this compound-treated cells can uncover changes in metabolic pathways, which may be central to its biological effects. nih.govembopress.org This can help in identifying biomarkers of response and understanding the metabolic reprogramming induced by the compound. nih.gov

Transcriptomics: By studying the complete set of RNA transcripts, transcriptomics can reveal how this compound alters gene expression. nih.govnih.govmdpi.comresearchgate.net This can provide a global view of the cellular response to the compound and help in identifying key regulatory networks that are perturbed. mdpi.com

The integration of these omics datasets will provide a comprehensive understanding of this compound's biological activity and facilitate the identification of novel therapeutic targets and biomarkers.

Overcoming Challenges in this compound Production and Scalability

For this compound to become a viable therapeutic agent, its production must be scalable and cost-effective. pharmaceutical-technology.comresearchgate.net Relying solely on extraction from natural sources is often not sustainable or economically feasible. Therefore, the development of a robust and scalable synthetic route is a major challenge. helixbiotech.com

Future research will need to focus on optimizing synthetic processes to improve yields, reduce the number of steps, and utilize inexpensive starting materials. openaccessjournals.comnih.gov Process intensification strategies, which aim to produce more product with fewer resources, will be crucial. pharmaceutical-technology.com Furthermore, if a chemoenzymatic approach is pursued, challenges related to enzyme stability, cofactor regeneration, and reactor design will need to be addressed to enable large-scale production.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to this compound research holds immense potential. nih.govnih.govmdpi.comresearchgate.net

AI algorithms can be used to:

Analyze large datasets: AI can analyze vast amounts of data from omics studies to identify patterns and correlations that may not be apparent to human researchers. nih.govresearchgate.net

Predict biological activity: ML models can be trained on existing data to predict the biological activity of novel this compound analogs, thereby accelerating the identification of promising lead compounds. mdpi.com

Optimize synthetic routes: AI can assist in designing and optimizing synthetic pathways for this compound and its derivatives, making the process more efficient.

Identify novel targets: By analyzing complex biological networks, AI can help in identifying potential new therapeutic targets for this compound. nih.gov

The integration of AI and ML into this compound research will undoubtedly accelerate the pace of discovery and development, bringing this promising natural product closer to clinical reality.

Addressing Research Gaps and Prioritizing Future Investigations

The body of research on this compound, a dihydrobenzofuran neolignan, has illuminated its presence in various plant species and hinted at its potential pharmacological activities. However, a comprehensive understanding of its therapeutic utility is still in its nascent stages, with several critical research gaps needing to be addressed. A strategic prioritization of future investigations is essential to unlock the full potential of this natural compound and its derivatives.

A significant gap in the current knowledge is the limited scope of in-vivo studies. While some research has explored the biological activities of plant extracts containing this compound, dedicated in-vivo studies focusing on the purified compound are scarce. researchgate.net Such studies are crucial to validate the in-vitro findings and to understand the pharmacokinetics and pharmacodynamics of this compound in a whole-organism context. Future research should prioritize animal models of diseases for which this compound has shown in-vitro promise, such as cancer and inflammatory conditions, to assess its efficacy and potential toxicity.

Furthermore, the precise mechanisms of action underlying the observed biological effects of this compound remain largely unelucidated. For instance, while (+)-conocarpan has been shown to induce apoptotic cell death in human kidney cells through the activation of TRPC6 channels, this represents only one facet of its bioactivity. nih.gov A deeper mechanistic understanding is required across its various reported effects, including its antioxidant and broader anti-cancer activities. Future investigations should employ advanced molecular and cellular techniques to identify specific signaling pathways and molecular targets modulated by this compound.

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives presents another vital area for future research. The synthesis of (-)-conocarpan and its analogs opens the door for systematic modifications of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Prioritizing the synthesis and biological evaluation of a library of this compound derivatives could lead to the identification of lead compounds with improved therapeutic profiles.

Moreover, the full spectrum of the biological activities of this compound is yet to be explored. While preliminary studies have focused on its anti-cancer and anti-inflammatory potential, its effects on other physiological and pathological processes remain unknown. researchgate.net Future research should adopt a broader screening approach to investigate the potential of this compound in other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and infectious diseases. This could be guided by computational studies and in-silico screening to predict potential targets and activities.

Finally, there is a need for more extensive phytochemical studies to identify and quantify this compound in a wider range of plant species. This would not only secure a sustainable source for future research and potential development but also contribute to the understanding of its chemotaxonomic significance.

To facilitate a structured approach to future research, the following areas should be prioritized:

In-depth Preclinical Evaluation: Conduct comprehensive in-vivo studies in relevant animal models to evaluate the efficacy, safety, and pharmacokinetic profile of purified this compound.

Mechanistic Studies: Elucidate the detailed molecular mechanisms underlying the various biological activities of this compound using systems biology approaches.

Medicinal Chemistry and SAR Studies: Synthesize and screen a diverse library of this compound derivatives to establish robust structure-activity relationships and identify optimized lead compounds.

Expanded Biological Screening: Investigate the therapeutic potential of this compound in a broader range of diseases beyond cancer and inflammation.

Phytochemical and Biosynthetic Studies: Identify new plant sources of this compound and investigate its biosynthetic pathway to ensure a sustainable supply for research and development.

Addressing these research gaps through a concerted and prioritized effort will be instrumental in translating the initial promising findings of this compound into tangible therapeutic applications.

Q & A

Q. What structural features of Conocarpan contribute to its antifungal activity?

this compound's antifungal activity is attributed to its phenyl-propenyl-benzofuran structure, particularly the phenolic hydroxyl group at carbon 4 and the unsaturation at carbons 7 and 7. These features enhance its ability to disrupt fungal cell membranes or inhibit key metabolic pathways in Candida albicans . Methodologically, structure-activity relationship (SAR) studies using synthetic analogs can isolate these critical moieties .

Q. What standard protocols are used to determine this compound’s minimum inhibitory concentration (MIC) against Candida species?

MIC is typically determined via broth microdilution assays in RPMI 1640 medium, following CLSI guidelines. Yeast suspensions (1–5 × 10³ CFU/mL) are incubated with serial dilutions of this compound (e.g., 1–100 µg/mL) for 24–48 hours. Growth inhibition is assessed visually or spectrophotometrically, with MIC defined as the lowest concentration showing ≥50% inhibition compared to controls. Minimum fungicidal concentration (MFC) is determined by subculturing non-turbid wells onto agar .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to evaluate this compound’s impact on macrophage respiratory burst activity?

In vitro models using murine peritoneal macrophages (5–10 × 10⁵ cells/well) are ideal. Macrophages are pre-activated with LPS (0.5–5 µg/mL) for 24–48 hours, followed by co-culture with this compound-treated Candida. Respiratory burst is quantified via MTT reduction (measuring metabolic activity) and nitric oxide (NO) production (Griess assay for nitrite levels). Controls must include untreated macrophages and LPS-only groups to isolate this compound-specific effects .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s immunomodulatory studies?

Dose-response data (e.g., phagocytosis rates, NO levels) should be analyzed using one-way ANOVA with post-hoc Tukey tests to compare multiple concentrations. Non-linear regression models (e.g., log-dose vs. response) can determine EC₅₀ values. Replicates (n ≥ 4) and rigorous normalization to control groups are critical to account for batch variability .

Q. How should researchers address contradictions in reported MIC values for this compound across studies?

Discrepancies may arise from variations in fungal strains, solvent carriers (e.g., DMSO vs. ethanol), or incubation conditions. To reconcile data, standardize assays using reference strains (e.g., C. albicans ATCC 90028) and validate purity via HPLC. Systematic reviews/meta-analyses can aggregate findings while accounting for heterogeneity in experimental designs .

Q. What methodologies validate this compound’s synergy with existing antifungals in combinatorial therapy?

Checkerboard assays or fractional inhibitory concentration (FIC) indices are used. This compound is tested in combination with fluconazole or amphotericin B across a matrix of concentrations. Synergy (FIC ≤ 0.5) is confirmed if the combination reduces individual drug MICs by ≥4-fold. Time-kill kinetics further assess pharmacodynamic interactions .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate this compound’s direct antifungal effects from immunomodulatory actions in in vivo models?

Use knockout mice (e.g., MyD88⁻/⁻) to dissect TLR4-dependent immune pathways. Compare fungal burden in wild-type vs. immunocompromised hosts treated with this compound. Flow cytometry can quantify macrophage phagocytosis rates, while qPCR profiles cytokine expression (e.g., TNF-α, IL-6) to isolate immune-modulating mechanisms .

Q. What controls are essential when assessing this compound’s cytotoxicity in mammalian cell lines?

Include vehicle controls (solvent-only), positive controls (e.g., amphotericin B for cytotoxicity), and untreated cells. Use ATP-based viability assays (e.g., CellTiter-Glo) for high sensitivity. IC₅₀ values should be ≥10× higher than MIC to ensure therapeutic selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.